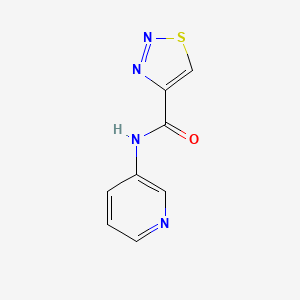

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide” is a compound that contains a pyridine ring and a thiadiazole ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and thiadiazole is a type of organic compound that contains a five-membered C3NS ring .

Synthesis Analysis

While the specific synthesis pathway for “N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide” is not available, similar compounds are often synthesized through nucleophilic and amidation reactions .Chemical Reactions Analysis

The chemical reactivity of “N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide” would likely be influenced by the presence of the pyridine and thiadiazole rings, which are both aromatic and may participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide has shown promise as an anticancer agent. Its unique chemical structure allows it to interact with specific cellular targets, inhibiting cancer cell growth and inducing apoptosis. Researchers are investigating its potential in treating various types of cancer, including breast, lung, and colon cancer .

Antimicrobial Properties

The compound’s thiadiazole moiety contributes to its antimicrobial activity. It has demonstrated effectiveness against bacteria, fungi, and even drug-resistant strains. Scientists are exploring its use as a novel antimicrobial agent in both clinical and agricultural settings .

Antiviral Applications

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide exhibits antiviral properties, making it a candidate for combating viral infections. Researchers are investigating its potential against RNA viruses, such as influenza and hepatitis C. Its mechanism of action involves interfering with viral replication .

Anti-inflammatory Effects

The compound’s carboxamide group contributes to its anti-inflammatory properties. It modulates immune responses and reduces inflammation. Investigations are ongoing to explore its potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

Researchers have observed that N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide may protect neurons from oxidative stress and neurodegenerative conditions. Its ability to scavenge free radicals and enhance cellular resilience makes it a candidate for neuroprotection .

Chemical Biology and Medicinal Chemistry

The compound serves as a valuable tool in chemical biology and medicinal chemistry research. Scientists use it to study biological processes, validate drug targets, and design novel therapeutic agents. Its synthetic accessibility and diverse applications make it an attractive scaffold for further exploration .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-pyridin-3-ylthiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c13-8(7-5-14-12-11-7)10-6-2-1-3-9-4-6/h1-5H,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPOTTGEAIJOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)